15alpha-Methoxypuupehenol
Description
15α-Methoxypuupehenol is a sesquiterpene quinone derivative belonging to the puupehenone family, characterized by a tetracyclic core fused with a phenolic moiety . Its structure features a methoxy group (-OCH₃) at the 15α position, distinguishing it from the parent compound puupehenone, which contains a quinone-methide system. This substitution enhances chemical stability while retaining bioactivity, making it a promising candidate for anticancer research .
The compound exhibits potent antitumor effects, particularly against glioblastoma and breast cancer models, as demonstrated in both in vitro and in vivo studies. Its mechanism of action involves inhibition of the STAT3 signaling pathway, a critical regulator of tumor cell proliferation and survival .
Properties
Molecular Formula |
C22H32O4 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
(4aS,6aS,12S,12aS,12bS)-12-methoxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-9,10-diol |
InChI |
InChI=1S/C22H32O4/c1-20(2)8-6-9-21(3)17(20)7-10-22(4)19(21)18(25-5)13-11-14(23)15(24)12-16(13)26-22/h11-12,17-19,23-24H,6-10H2,1-5H3/t17-,18+,19+,21-,22-/m0/s1 |
InChI Key |
YKDSZDGDSDTQSB-YMYKFTITSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@]3([C@@H]2[C@@H](C4=CC(=C(C=C4O3)O)O)OC)C)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2C(C4=CC(=C(C=C4O3)O)O)OC)C)C)C |
Synonyms |
15alpha-methoxypuupehenol methoxypuupehenol |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Insights:
Antitumor Efficacy
- 15α-Methoxypuupehenol: Reduces tumor growth in glioblastoma (U87MG) and breast cancer (MDA-MB-231) xenografts at 10–20 mg/kg doses. In vitro IC₅₀ values range from 2–5 µM, linked to STAT3 pathway suppression .
- Puupehenone: Exhibits nonspecific cytotoxicity due to high reactivity, limiting therapeutic utility .
Mechanistic Specificity
- STAT3 vs. ERM Pathways: Unlike NSC668394 (an ERM phosphorylation inhibitor), 15α-methoxypuupehenol specifically targets STAT3, reducing downstream oncogenes like Bcl-2 and cyclin D1 .
- Cross-Pathway Effects: Celastrol, a triterpenoid, inhibits both STAT3 and NF-κB but lacks the structural specificity of puupehenone derivatives .
Pharmacological Considerations
- Bioavailability: The methoxy group in 15α-methoxypuupehenol may improve solubility and tissue penetration compared to hydrophobic puupehenone .
- Toxicity: Puupehenone’s reactivity correlates with higher off-target effects, whereas 15α-methoxypuupehenol shows selective cytotoxicity in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
